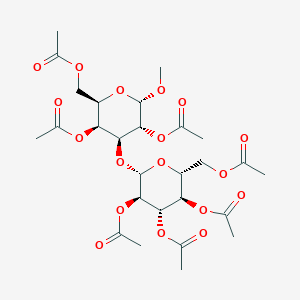

Methyl 2,4,6-tri-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-alpha-D-glucopyranoside

Description

Structure

2D Structure

Properties

CAS No. |

7322-42-1 |

|---|---|

Molecular Formula |

C27H38O18 |

Molecular Weight |

650.6 g/mol |

IUPAC Name |

[(2R,3R,4S,5R,6S)-3,5-diacetyloxy-6-methoxy-4-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |

InChI |

InChI=1S/C27H38O18/c1-11(28)36-9-18-21(39-14(4)31)23(24(41-16(6)33)26(35-8)43-18)45-27-25(42-17(7)34)22(40-15(5)32)20(38-13(3)30)19(44-27)10-37-12(2)29/h18-27H,9-10H2,1-8H3/t18-,19-,20-,21-,22+,23+,24-,25-,26+,27+/m1/s1 |

InChI Key |

UHSQXNOZAXQAJT-OTEFYFLSSA-N |

Synonyms |

Methyl 2,4,6-Tri-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-α-D-glucopyranoside; Methyl 3-O-(2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl)-α-D-glucopyranoside Triacetate; |

Origin of Product |

United States |

Advanced Spectroscopic and Diffraction Methodologies for Structural Elucidation of Methyl A D Laminarabioside Heptaacetate

X-ray Crystallography for Molecular and Crystal Structure Determination

X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline compound. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of electron density can be generated, revealing precise atomic coordinates, bond lengths, bond angles, and torsional angles. wikipedia.org

While a specific crystal structure for Methyl α-D-laminarabioside heptaacetate is not publicly available, its structural characteristics can be inferred from related compounds. The fundamental disaccharide, laminaribiose (B1201645), is linked by a β-(1→3) glycosidic bond. However, the anomeric linkage at the methyl glycoside is α. Therefore, an analogous crystal structure of a disaccharide featuring an α-D-(1→3) linkage provides valuable insight. A relevant example is the crystal structure of 3-O-(6-O-acetyl-2,4-diazido-3-O-benzyl-2,4-dideoxy-α-D-glucopyranosyl)-1,6-anhydro-2,4-diazido-2,4-dideoxy-β-D-glucopyranose, which contains the key α-(1→3) glycosidic linkage. nih.gov

Based on this and other acetylated carbohydrate structures, the following parameters for Methyl α-D-laminarabioside heptaacetate can be anticipated. iucr.org

| Parameter | Expected Value/Characteristic |

| Crystal System | Likely Monoclinic or Triclinic |

| Space Group | P1 or P2₁ |

| Conformation of Pyranose Rings | Both glucose residues are expected to adopt a stable ⁴C₁ (chair) conformation. |

| Glycosidic Linkage Angles (Φ, Ψ) | The phi (Φ) and psi (Ψ) torsion angles define the orientation around the glycosidic bond. For an α-(1→3) linkage, these angles are crucial in determining the overall shape of the molecule. In an analogous structure, these angles were found to be approximately +78.1° and -86.0°, respectively, resulting in the pyranoid rings being nearly perpendicular to each other. nih.gov |

| Acetate (B1210297) Group Orientations | The seven acetyl groups will be distributed across the available hydroxyl positions. Their orientation (axial vs. equatorial) will be dictated by steric and electronic factors to achieve the lowest energy conformation. |

In the solid state, the conformation of Methyl α-D-laminarabioside heptaacetate would be stabilized by a network of intermolecular interactions. Unlike their parent hydroxylated counterparts, peracetylated carbohydrates cannot form strong hydrogen bonds as donors. However, the carbonyl oxygens of the acetate groups can act as hydrogen bond acceptors.

The structure of Methyl α-D-laminarabioside heptaacetate can be compared to other peracetylated disaccharides. For instance, β-glucans, which are polymers of β-linked glucose, are known to form helical structures, particularly when composed of β-(1→3) linkages. nih.govnih.gov While the target molecule is a disaccharide, the preference for specific torsion angles in the β-(1→3) linkage of the parent laminaribiose is a contributing factor to the helical nature of the larger polymer.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Characterization

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For Methyl α-D-laminarabioside heptaacetate, a combination of 1D (¹H, ¹³C) and 2D NMR experiments would be employed to unambiguously assign all proton and carbon signals, confirm the glycosidic linkage, and determine the stereochemistry.

The complete assignment of the NMR spectra is the first step in structural elucidation.

¹H NMR: The proton NMR spectrum would show distinct signals for the anomeric protons, ring protons, and the methyl protons of the seven acetate groups and the methoxy (B1213986) group. The anomeric proton of the α-glycosidic linkage (H-1) would typically appear downfield with a small coupling constant (³J ≈ 3-4 Hz). The anomeric proton of the internal β-linked glucose residue (H-1') would also be downfield but with a larger coupling constant (³J ≈ 7-8 Hz).

¹³C NMR: The carbon spectrum would show signals for the two anomeric carbons (around 95-105 ppm), the ring carbons (60-80 ppm), the methoxy carbon (around 55 ppm), and the carbonyl and methyl carbons of the acetate groups.

COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton couplings within each glucose ring, allowing for the tracing of the spin systems from the anomeric proton to the other protons of the same ring.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to the entire spin system of a sugar residue, which is particularly useful when signals overlap.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, enabling the assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for determining the linkage between the two sugar units. It shows correlations between protons and carbons that are two or three bonds apart. A key correlation would be observed between the anomeric proton of the non-reducing glucose (H-1') and the carbon at the linkage position of the reducing-end glucose (C-3), and/or between the proton on the linkage carbon (H-3) and the anomeric carbon of the non-reducing glucose (C-1').

Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃) Based on data from acetylated methyl glucopyranoside analogues. nih.govnih.govchemicalbook.com

| Atom | Glc (Reducing End) | Glc' (Non-reducing End) |

| H-1 / H-1' | ~4.9 ppm | ~4.6 ppm |

| H-2 / H-2' | ~4.8 ppm | ~4.9 ppm |

| H-3 / H-3' | ~5.1 ppm | ~5.2 ppm |

| H-4 / H-4' | ~5.0 ppm | ~5.1 ppm |

| H-5 / H-5' | ~3.7 ppm | ~3.8 ppm |

| H-6a / H-6a' | ~4.2 ppm | ~4.3 ppm |

| H-6b / H-6b' | ~4.1 ppm | ~4.1 ppm |

| C-1 / C-1' | ~96 ppm | ~101 ppm |

| C-2 / C-2' | ~70 ppm | ~71 ppm |

| C-3 / C-3' | ~78 ppm | ~73 ppm |

| C-4 / C-4' | ~68 ppm | ~68 ppm |

| C-5 / C-5' | ~71 ppm | ~72 ppm |

| C-6 / C-6' | ~62 ppm | ~62 ppm |

| -OCH₃ | ~3.4 ppm (¹H), ~55 ppm (¹³C) | - |

| -COCH₃ | ~1.9-2.1 ppm (¹H), ~20-21 ppm (¹³C), ~169-171 ppm (C=O) | ~1.9-2.1 ppm (¹H), ~20-21 ppm (¹³C), ~169-171 ppm (C=O) |

A NOESY experiment would show through-space correlations between protons that are close to each other. For the α-(1→3) linkage, a NOE between H-1' of the non-reducing ring and H-3 of the reducing ring would be expected. The intensity of this and other cross-residue NOEs can be used to calculate inter-proton distances, which in turn can be used as constraints in molecular modeling to determine the preferred solution-state conformation. The presence of bulky acetyl groups can restrict the rotation around the glycosidic bond, potentially leading to a more defined conformation in solution compared to the unacetylated parent disaccharide.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For a compound like Methyl α-D-laminarabioside heptaacetate, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be used to generate intact molecular ions.

The molecular formula of Methyl α-D-laminarabioside heptaacetate is C₂₇H₃₈O₁₈, giving a monoisotopic mass of 650.2058 g/mol . In ESI-MS, this would typically be observed as a sodiated adduct [M+Na]⁺ at m/z 673.2.

Tandem mass spectrometry (MS/MS) is used to fragment the parent ion and analyze the resulting product ions. The fragmentation of peracetylated oligosaccharides is well-characterized and primarily involves cleavage of the glycosidic bonds and fragmentation of the sugar rings. researchgate.netglycopedia.eu

Key fragmentation pathways include:

Glycosidic Bond Cleavage: The bond between the two sugar units is a primary site of fragmentation. This results in oxonium ions, typically denoted as B and Y ions according to the Domon-Costello nomenclature. For Methyl a-D-laminarabioside heptaacetate, cleavage would yield ions corresponding to the individual acetylated sugar residues.

Cross-Ring Cleavage: Fragmentation can also occur within the pyranose rings, denoted as A and X ions. These fragments can provide information about the positions of the acetyl groups.

Loss of Acetyl Groups: Neutral loss of acetic acid (60 Da) or ketene (B1206846) (42 Da) from the parent or fragment ions is also a common fragmentation pathway.

Predicted Major Fragments in ESI-MS/MS of [M+Na]⁺

| m/z (predicted) | Ion Type | Description |

| 673.2 | [M+Na]⁺ | Sodiated parent molecule |

| 331.1 | B-ion | Oxonium ion of a peracetylated hexose (B10828440) residue |

| 343.1 | Y-ion | Sodiated methyl-glucoside triacetate residue |

| 271.1 | B-ion after loss of acetic acid | |

| 169.1 | Common oxonium ion from further fragmentation | |

| 109.0 | Common oxonium ion from further fragmentation |

This combination of advanced analytical methods provides a powerful and comprehensive approach to fully characterize the chemical structure, conformation, and molecular properties of Methyl a-D-laminarabioside heptaacetate.

Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are soft ionization techniques crucial for the mass spectrometric analysis of large, non-volatile, and thermally labile molecules like acetylated glycosides. nih.govyoutube.com These methods allow for the ionization and vaporization of the analyte with minimal fragmentation, providing a clear determination of the molecular weight. youtube.com

In ESI-MS , a solution of the analyte is passed through a high-voltage capillary, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase analyte ions. For Methyl α-D-laminarabioside heptaacetate, ESI-MS would typically produce protonated molecules [M+H]⁺ or adducts with alkali metal ions, such as sodium [M+Na]⁺ or potassium [M+K]⁺, which are commonly present in samples or solvents. nih.gov

MALDI-MS , conversely, involves co-crystallizing the analyte with a highly absorbing matrix material on a metal plate. youtube.com A pulsed laser irradiates the sample, and the matrix absorbs the laser energy, leading to the desorption and ionization of both the matrix and the analyte molecules. youtube.com This technique is particularly effective for carbohydrates and often results in singly charged ions, simplifying spectral interpretation. nih.gov The choice of matrix is critical; common matrices for carbohydrate analysis include 2,5-dihydroxybenzoic acid (DHB) and 3-aminoquinoline. nih.gov

For Methyl α-D-laminarabioside heptaacetate, both techniques are expected to yield a molecular ion peak corresponding to its calculated mass plus the mass of the adduct ion (e.g., Na⁺).

| Technique | Principle | Expected Ion Species for Methyl α-D-laminarabioside Heptaacetate | Typical Matrix (for MALDI) |

| ESI-MS | Ionization from charged droplets in a strong electric field. nih.gov | [M+H]⁺, [M+Na]⁺, [M+K]⁺ | Not Applicable |

| MALDI-MS | Laser-induced desorption and ionization from a co-crystallized matrix. youtube.com | [M+Na]⁺, [M+K]⁺ | 2,5-dihydroxybenzoic acid (DHB) |

Tandem Mass Spectrometry (MS/MS) for Sequence and Branching Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique for deducing the sequence and linkage of oligosaccharides. In an MS/MS experiment, a specific precursor ion (e.g., the [M+Na]⁺ ion of Methyl α-D-laminarabioside heptaacetate) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The analysis of these fragments provides detailed structural information.

The fragmentation of glycosidic bonds is the most informative process. Cleavage of the glycosidic bond between the two glucose units of the laminarabioside backbone yields characteristic B and Y ions (following the Domon and Costello nomenclature). The masses of these ions reveal the identity of the monosaccharide units. For instance, fragmentation of the precursor ion would produce ions corresponding to the acetylated methyl-glucoside at the non-reducing end (a B-ion) and the acetylated glucose unit at the reducing end (a Y-ion).

Cross-ring cleavages (A and X ions) can also occur, providing information about the linkage positions between the monosaccharide residues. The presence and relative abundance of specific fragment ions are diagnostic for the (1→3) linkage characteristic of laminaribiose. The fragmentation patterns of O-acetylated gangliosides and other glycosides have been extensively studied, showing that MS/MS data allows for the identification of structural modifications like acetylation and glycosylation. researchgate.netmdpi.com In some cases, most of the aglycone MS/MS product ions are conserved in the spectra of their corresponding glycosides. nih.gov

| Precursor Ion (Example) | Fragment Ion Type | Description | Information Gained |

| [M+Na]⁺ | B-ion | Cleavage of the glycosidic bond, with the charge retained on the non-reducing end fragment. | Mass of the terminal monosaccharide unit. |

| [M+Na]⁺ | Y-ion | Cleavage of the glycosidic bond, with the charge retained on the reducing end fragment. | Mass of the second monosaccharide unit. |

| [M+Na]⁺ | A- and X-ions | Cross-ring cleavage of a monosaccharide unit. | Linkage position between units (e.g., 1→3 vs. 1→4). glycopedia.eu |

Chromatographic Techniques for Purification and Purity Assessment

Chromatography is essential for both the purification of Methyl α-D-laminarabioside heptaacetate after synthesis and the assessment of its final purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC/MS) are the primary methods employed.

High-Performance Liquid Chromatography (HPLC) of Acetylated Carbohydrates

HPLC is a versatile technique for separating and quantifying carbohydrates. researchgate.net Due to the seven acetate groups, Methyl α-D-laminarabioside heptaacetate is significantly more hydrophobic than its parent disaccharide, making it well-suited for Reversed-Phase HPLC (RP-HPLC).

In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile. The highly acetylated compound will be well-retained on the column and can be eluted by increasing the concentration of the organic solvent.

Detection can be achieved using several methods. Although carbohydrates lack a strong UV chromophore, the acetate groups may allow for low-wavelength UV detection. A more universal method is Evaporative Light-Scattering Detection (ELSD), which is highly popular for carbohydrate analysis as it detects any non-volatile analyte. nih.gov Refractive Index (RI) detection is also a common option. chromatographyonline.com HPLC is used to confirm the sample's purity by showing a single, sharp peak under various conditions.

| HPLC Mode | Stationary Phase | Typical Mobile Phase | Common Detectors |

| Reversed-Phase (RP-HPLC) | C18 or C8 silica | Water/Acetonitrile gradient | UV (low λ), ELSD, RI |

| Hydrophilic Interaction Liquid Chromatography (HILIC) | Amide, Amino, or Diol columns | Acetonitrile/Water gradient | ELSD, RI |

Gas Chromatography-Mass Spectrometry (GC/MS) of Monosaccharide Derivatives

To confirm the identity of the constituent monosaccharides (glucose) and determine the glycosidic linkage position (1→3), a linkage analysis using GC/MS is performed. This involves a multi-step derivatization process to create volatile compounds suitable for gas chromatography.

The procedure for Methyl α-D-laminarabioside heptaacetate would be as follows:

Permethylation: The compound is first treated to remove the acetate groups, followed by permethylation of all free hydroxyl groups.

Hydrolysis: The glycosidic bond is cleaved using acid hydrolysis (e.g., with trifluoroacetic acid) to yield the individual methylated monosaccharides.

Reduction: The monosaccharides are reduced (e.g., with sodium borohydride) to their corresponding alditols.

Acetylation: The newly formed hydroxyl groups (at the original linkage sites and the anomeric carbon) are acetylated with acetic anhydride.

This process yields partially methylated alditol acetates (PMAAs). nih.gov The resulting derivatives are volatile and can be separated by GC and identified by their characteristic retention times and mass spectra. glycopedia.eulsu.edu The fragmentation patterns in the mass spectrometer reveal which carbon atoms were originally involved in the glycosidic linkage. glycopedia.eu For Methyl α-D-laminarabioside heptaacetate, this analysis would confirm the presence of two glucose residues linked at the 3-position of one of the glucose units.

| Derivative | Monosaccharide Origin | Linkage Information |

| 1,3,5-tri-O-acetyl-2,4,6-tri-O-methyl-glucitol | 3-linked Glucose | Indicates involvement of C3 in a linkage. |

| 1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-glucitol | Terminal Glucose | Indicates a terminal, non-reducing end residue. |

Computational Chemistry and Molecular Modeling for Structural Prediction and Conformational Studies

Computational chemistry provides powerful insights into the three-dimensional structure and dynamic behavior of glycosides, complementing experimental data. nih.gov Molecular modeling techniques, such as molecular mechanics and quantum mechanics, can be used to predict the preferred conformation of Methyl α-D-laminarabioside heptaacetate.

Key areas of investigation include:

Conformer Population: Molecules in solution exist as an equilibrium of different low-energy conformations. Molecular dynamics simulations can model the movement of the molecule over time, revealing the relative populations of different conformers and the flexibility of the glycosidic linkage.

NMR Parameter Prediction: Computational models can predict NMR parameters, such as chemical shifts and nuclear Overhauser effects (NOEs). Comparing these predicted values with experimental NMR data serves as a powerful method to validate the proposed 3D structure.

These computational studies are invaluable for building a complete picture of the molecule's structure, which is often not fully captured by experimental methods alone. rsc.org

Applications of Methyl A D Laminarabioside Heptaacetate in Advanced Glycoscience Research

Use as a Chemical Building Block for Complex Glycoconjugate Synthesis

Protected monosaccharides and oligosaccharides are fundamental building blocks in the chemical synthesis of complex glycoconjugates. The acetyl groups in Methyl α-D-laminarabioside heptaacetate serve as protecting groups, preventing the hydroxyl moieties from undergoing unwanted reactions during synthetic transformations. This allows for regioselective modifications at other positions of the molecule.

The general strategy for using such a building block involves the selective deprotection of one or more acetyl groups to expose a free hydroxyl group. This free hydroxyl can then be glycosylated with another saccharide unit or conjugated to other molecules such as peptides, lipids, or fluorescent probes to create complex glycoconjugates. The methyl glycoside at the anomeric position provides further stability and can be a key feature in the final synthesized molecule.

Table 1: Potential Synthetic Applications of Methyl α-D-laminarabioside Heptaacetate

| Application | Description |

| Oligosaccharide Synthesis | Sequential deprotection and glycosylation to build longer, more complex oligosaccharide chains. |

| Glycopeptide Synthesis | Conjugation to amino acid or peptide backbones to study protein glycosylation. |

| Glycolipid Synthesis | Attachment to a lipid moiety to investigate the role of glycolipids in cell membranes. |

| Fluorescent Probe Conjugation | Labeling with a fluorescent tag for use in cellular imaging and tracking studies. |

Utility as a Biochemical Probe for Enzyme Mechanism Elucidation

Acetylated carbohydrates can serve as valuable tools for studying the mechanisms of glycoside hydrolases and glycosyltransferases. The acetyl groups can influence the binding of the carbohydrate to the active site of an enzyme and can also serve as reporters in certain analytical techniques.

While specific studies detailing the use of Methyl α-D-laminarabioside heptaacetate as a biochemical probe are not readily found, it could potentially be used to investigate enzymes that recognize and process β(1→3)-linked glucans. For instance, its resistance to hydrolysis by certain enzymes due to the acetyl groups could allow it to act as a competitive inhibitor, enabling the study of enzyme kinetics and active site mapping.

Role in the Design and Development of Glycomimetics and Enzyme Inhibitors (Academic Perspective)

Glycomimetics are molecules that mimic the structure and/or function of carbohydrates. They are often designed to have improved stability, bioavailability, or inhibitory activity compared to their natural counterparts. Protected saccharides like Methyl α-D-laminarabioside heptaacetate can serve as scaffolds or starting materials for the synthesis of novel glycomimetics.

From an academic perspective, this compound could be chemically modified to introduce non-natural functional groups, alter the stereochemistry of the hydroxyl groups, or replace the glycosidic linkage with a more stable isostere. These modifications could lead to the development of potent and selective inhibitors of enzymes involved in carbohydrate metabolism, which are potential therapeutic targets for various diseases.

Table 2: Potential Glycomimetic and Inhibitor Design Strategies

| Strategy | Description | Potential Target Enzymes |

| Modification of Hydroxyl Groups | Replacement of acetyl groups with other functionalities to alter binding affinity. | Glycoside hydrolases, Glycosyltransferases |

| Modification of Glycosidic Linkage | Replacement of the oxygen atom in the glycosidic bond with sulfur or nitrogen to create a non-hydrolyzable analog. | β-Glucanases |

| Introduction of Unnatural Moieties | Addition of pharmacophores to enhance biological activity. | Lectins, Carbohydrate-binding proteins |

Contribution to Fundamental Understanding of Carbohydrate Metabolism and Signaling Pathways

Carbohydrates play crucial roles in a myriad of biological processes, including energy metabolism and cellular signaling. The study of these processes often requires well-defined carbohydrate structures and their derivatives. While direct evidence of Methyl α-D-laminarabioside heptaacetate's contribution is limited, its role can be inferred from the general use of protected saccharides in glycoscience.

By serving as a precursor for the synthesis of complex glycans and glycoconjugates, this compound can indirectly contribute to the elucidation of carbohydrate-mediated signaling pathways. For example, synthetic glycans can be used to probe carbohydrate-protein interactions that are critical for cell recognition, adhesion, and communication. Furthermore, isotopically labeled versions of such compounds could be synthesized to trace their metabolic fate within cells, providing insights into carbohydrate metabolism.

Future Research Directions and Unexplored Potential for Methyl A D Laminarabioside Heptaacetate

Development of Novel and Efficient Synthetic Routes for Stereocontrolled Glycosylation

The synthesis of complex carbohydrates like Methyl α-D-laminarabioside heptaacetate with precise control over the stereochemistry of the glycosidic bond remains a formidable challenge in organic chemistry. Future research will likely focus on developing more efficient and stereoselective glycosylation methods.

Current Challenges and Future Innovations:

Stereoselectivity: Achieving high stereoselectivity in glycosylation reactions is crucial as the anomeric configuration (α or β) of the glycosidic linkage significantly influences the biological activity of the resulting oligosaccharide. Traditional methods often yield a mixture of anomers, requiring tedious purification steps.

Catalyst Development: There is a growing interest in the development of novel catalysts, including organocatalysts and transition-metal catalysts, that can facilitate highly stereoselective glycosylations under mild conditions.

Future synthetic strategies for Methyl α-D-laminarabioside heptaacetate and its analogs could involve:

One-Pot Synthesis: Designing multi-step reactions that can be carried out in a single reaction vessel to improve efficiency and reduce waste.

Enzymatic Synthesis: Utilizing glycosyltransferases and glycosidases to catalyze the formation of the glycosidic bond with absolute stereocontrol.

Automated Glycan Assembly: Employing automated solid-phase synthesis to rapidly generate a library of laminarabioside derivatives with varying acetylation patterns for structure-activity relationship studies.

| Synthetic Approach | Advantages | Key Research Focus |

| Novel Catalysis | High stereoselectivity, mild reaction conditions | Development of chiral catalysts, understanding reaction mechanisms |

| Enzymatic Synthesis | Absolute stereocontrol, environmentally friendly | Enzyme discovery and engineering, substrate specificity studies |

| Automated Synthesis | Rapid synthesis of analogs, high throughput | Optimization of solid-phase methodologies, linker development |

Identification of New Biological Targets and Elucidation of Molecular Mechanisms

The biological activities of laminarin and its oligosaccharide derivatives, such as anti-inflammatory, antioxidant, and antitumor effects, are well-documented researchgate.netrhhz.netmdpi.comnih.govnih.gov. However, the specific biological targets and molecular mechanisms of action for the fully acetylated form, Methyl α-D-laminarabioside heptaacetate, remain largely unexplored. The acetylation of the hydroxyl groups can significantly alter the compound's physicochemical properties, such as its lipophilicity, which in turn can influence its bioavailability and interaction with biological targets.

Potential Areas of Investigation:

Anti-inflammatory Pathways: Investigating the effect of Methyl α-D-laminarabioside heptaacetate on key inflammatory signaling pathways, such as the NF-κB and MAPK pathways.

Anticancer Activity: Screening the compound against various cancer cell lines to identify potential cytotoxic or cytostatic effects and elucidating the underlying mechanisms, which could involve apoptosis induction, cell cycle arrest, or inhibition of angiogenesis.

Immunomodulatory Effects: Exploring the interaction of the compound with immune cells and its potential to modulate immune responses, a known property of β-glucans like laminarin.

Prebiotic Potential: While laminarin itself is known to have prebiotic properties, the effect of full acetylation on its fermentation by gut microbiota and the subsequent production of short-chain fatty acids is an area ripe for investigation researchgate.net.

Future research should employ a combination of in vitro and in vivo models to systematically evaluate the bioactivities of Methyl α-D-laminarabioside heptaacetate and identify its specific molecular targets.

Advanced Computational Modeling for Structure-Activity Relationship Prediction

Computational modeling has become an indispensable tool in drug discovery and development for predicting the biological activity of molecules and understanding their interactions with target proteins. For a molecule like Methyl α-D-laminarabioside heptaacetate, with its conformational flexibility, computational approaches can provide valuable insights into its structure-activity relationships (SAR).

Computational Techniques and Their Applications:

Molecular Docking: To predict the binding mode and affinity of Methyl α-D-laminarabioside heptaacetate to potential protein targets.

Molecular Dynamics (MD) Simulations: To study the conformational dynamics of the molecule in solution and when bound to a receptor, providing a more realistic picture of the binding event.

Quantitative Structure-Activity Relationship (QSAR) Modeling: To develop predictive models that correlate the structural features of a series of laminarabioside derivatives with their biological activities. This can guide the design of new analogs with improved potency and selectivity.

By creating a virtual library of laminarabioside derivatives with different acetylation patterns and employing these computational tools, researchers can prioritize the synthesis of compounds with the highest predicted activity, thereby accelerating the discovery process.

Integration with High-Throughput Glycomics and Proteomics Technologies

The fields of glycomics and proteomics, which involve the large-scale study of glycans and proteins, respectively, offer powerful platforms to understand the biological roles of carbohydrates. Integrating Methyl α-D-laminarabioside heptaacetate into these high-throughput technologies could reveal novel functions and interactions.

Potential Applications in 'Omics' Platforms:

Glycan Arrays: Immobilizing Methyl α-D-laminarabioside heptaacetate and its derivatives on a microarray chip to screen for interactions with a wide range of proteins, antibodies, and even whole cells. This could lead to the identification of novel binding partners and biological functions.

Metabolic Labeling: Synthesizing analogs of Methyl α-D-laminarabioside heptaacetate with chemical reporters (e.g., azide or alkyne groups) to enable their metabolic incorporation into cellular pathways and subsequent visualization and identification using proteomics techniques.

Affinity-Based Proteomics: Using the compound as a probe to pull down its interacting proteins from cell lysates, which can then be identified by mass spectrometry. This approach can directly identify the cellular machinery that interacts with the compound.

The integration of Methyl α-D-laminarabioside heptaacetate with these advanced analytical technologies will be crucial for a comprehensive understanding of its biological context and for uncovering its full therapeutic potential.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Methyl α-D-laminarabioside heptaacetate, and what are the critical steps in its preparation?

- Methodological Answer : The synthesis typically involves acetylation of laminarabiose followed by methylation. Key steps include protecting hydroxyl groups via acetylation (e.g., using acetic anhydride and pyridine) and selective methylation under controlled conditions. For example, similar disaccharide heptaacetates are synthesized by treating cellobiose derivatives with diazomethane for methylation, followed by acetylation . Yield optimization often depends on reaction time, temperature, and molar ratios of reagents.

Q. Which analytical techniques are most reliable for confirming the structural integrity of Methyl α-D-laminarabioside heptaacetate?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying sugar linkage configurations and acetate group positions. Infrared (IR) spectroscopy confirms acetyl group presence (peaks at ~1740–1750 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight. For example, IR and NMR data for structurally analogous heptaacetates (e.g., Banistenoside heptaacetates) are reported in the literature .

Q. How can researchers assess the stability of Methyl α-D-laminarabioside heptaacetate under varying storage conditions?

- Methodological Answer : Stability studies involve accelerated degradation tests (e.g., exposure to heat, humidity, or light) followed by HPLC or TLC analysis to monitor decomposition. For carbohydrate acetates, storage in anhydrous solvents (e.g., chloroform) at –20°C is recommended to prevent hydrolysis. Refer to protocols for similar acetylated sugars, where decomposition rates are quantified using mass loss or spectral changes .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data (e.g., conflicting [α]D values) for Methyl α-D-laminarabioside heptaacetate derivatives?

- Methodological Answer : Discrepancies in optical rotation ([α]D) may arise from impurities or stereochemical variations. Purification via preparative HPLC or recrystallization can isolate enantiomerically pure fractions. Comparative studies with synthetic standards (e.g., ethylthiocellobioside heptaacetate ) and statistical analysis of multiple batches help validate results. Advanced CD (circular dichroism) spectroscopy may clarify stereochemical ambiguities .

Q. How can enzymatic hydrolysis be optimized to selectively deacetylate Methyl α-D-laminarabioside heptaacetate for functional studies?

- Methodological Answer : Enzymes like laminarinase (specific to β-1,3-glycosidic bonds) or esterases can be employed. Reaction conditions (pH, temperature, enzyme-substrate ratio) must be tailored to preserve the methyl group while cleaving acetates. For instance, cellulase and amylase have been used to hydrolyze analogous acetylated disaccharides, monitored via HPLC . Kinetic studies using Michaelis-Menten models can optimize reaction rates.

Q. What computational methods are effective for predicting the biological activity of Methyl α-D-laminarabioside heptaacetate derivatives?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and QSAR (Quantitative Structure-Activity Relationship) models predict interactions with targets like glycosidases or immune receptors. For example, acetylated sugars like astragalin heptaacetate have been studied for cytotoxicity using in silico models validated against experimental data (e.g., HL-60 cell line assays ).

Q. How do structural modifications (e.g., replacing acetyl groups with other acyl moieties) affect the compound’s solubility and bioactivity?

- Methodological Answer : Systematic SAR (Structure-Activity Relationship) studies involve synthesizing analogs (e.g., propionyl or benzoyl derivatives) and comparing logP values (for solubility) and bioassay results. For example, replacing acetates in cellobiose heptaacetate with trichloroacetimidate groups alters solubility and reactivity in glycosylation reactions .

Data Contradiction and Experimental Design

Q. How should researchers address discrepancies in reported melting points or [α]D values for Methyl α-D-laminarabioside heptaacetate across studies?

- Methodological Answer : Cross-validate results using standardized protocols (e.g., USP melting point apparatus, controlled solvent systems for polarimetry). Differences may arise from polymorphic forms or solvent impurities. For example, Banistenoside heptaacetates show distinct melting points and optical rotations depending on crystallization solvents .

Q. What experimental controls are essential when studying the compound’s role in glycosphingolipid synthesis or glycan-binding assays?

- Methodological Answer : Include negative controls (e.g., unacetylated laminarabiose) and competitive inhibitors (e.g., free methyl glycosides). Validate binding assays using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For glycosphingolipid analogs, purity must exceed 95% (confirmed via HPLC) to avoid off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.